REACTION_CXSMILES
|
C([NH:4][CH2:5][C:6]1[CH2:7][CH2:8][N:9]([CH2:12][CH3:13])[CH2:10][CH:11]=1)(=O)C.[OH-].[Na+].Cl>CO>[NH2:4][CH2:5][C:6]1[CH2:11][CH2:10][N:9]([CH2:12][CH3:13])[CH2:8][CH:7]=1 |f:1.2|
|
Name
|
4-acetylaminomethyl-1-ethyl-1,2,3,6-tetrahydropyridine
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCC=1CCN(CC1)CC
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
73 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
To the residue was added ethanol (400 ml)
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for an hour
|
Type
|
CUSTOM
|
Details
|
The resulting precipitates
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was treated with Amberlite IRA-910 (trademark: Rohm & Haas Co.)
|
Type
|
DISTILLATION
|
Details
|
purified by vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
NCC=1CCN(CC1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |